molecular formula C12H13FN2O B1373649 5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-one CAS No. 1221725-83-2

5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B1373649
CAS No.: 1221725-83-2
M. Wt: 220.24 g/mol
InChI Key: GUSKZFQFXKDSRR-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-one is a useful research compound. Its molecular formula is C12H13FN2O and its molecular weight is 220.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on the synthesis and structural characterization of pyrazoline compounds, including derivatives of 5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-one. Studies have involved condensing chalcones with hydrazine hydrate and characterizing the resulting structures through X-ray single crystal structure determination, revealing significant dihedral angles between pyrazole and fluoro-substituted rings (Loh et al., 2013). Similarly, isostructural compounds with fluorophenyl groups have been synthesized, demonstrating the molecule's planarity and the perpendicular orientation of one fluorophenyl group to the plane of the rest of the molecule (Kariuki et al., 2021).

Catalytic Synthesis and Antioxidant Potential

Studies on the catalytic synthesis of novel chalcone derivatives, including those related to this compound, have been conducted. These derivatives were found to have potential as antioxidants, based on in vitro antioxidant activity and supported by molecular docking, ADMET, QSAR, and bioactivity studies (Prabakaran et al., 2021).

Fluorescent Properties and Theoretical Studies

Research into the fluorescent properties of pyrazoline derivatives, including those related to the chemical compound , has been carried out. Studies involved spectral data and microanalysis, with findings showing fluorescence emission in the blue region of the visible spectrum for certain compounds (Ibrahim et al., 2016). Additionally, Density Functional Theory calculations have been performed to gain insights into the geometric, electronic, and spectroscopic properties of these derivatives.

Antimicrobial and Antifungal Properties

Compounds related to this compound have been synthesized and tested for their in vitro antimicrobial activity and cytotoxicity. Findings include potent antibacterial and antifungal properties, indicating potential medical applications (Desai et al., 2016).

Crystal Structure Analysis

The crystal structure of related compounds has been determined, with studies highlighting the spatial arrangement of the pyran and pyrazole rings and the presence of various hydrogen interactions. These studies provide valuable insights into the molecular structure and stability of such compounds (Kumar et al., 2018).

Properties

IUPAC Name

5-(4-fluorophenyl)-2-propan-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-8(2)15-12(16)7-11(14-15)9-3-5-10(13)6-4-9/h3-8,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSKZFQFXKDSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401166764
Record name 5-(4-Fluorophenyl)-1,2-dihydro-2-(1-methylethyl)-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221725-83-2
Record name 5-(4-Fluorophenyl)-1,2-dihydro-2-(1-methylethyl)-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221725-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)-1,2-dihydro-2-(1-methylethyl)-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-one
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5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-one
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